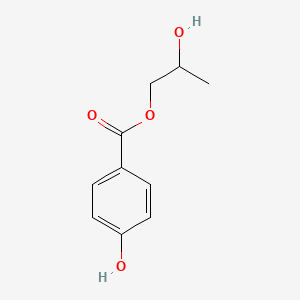

2-Hydroxypropyl 4-hydroxybenzoate

Description

Contextualization of 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) within Chemical Research Paradigms

2-Hydroxypropyl 4-hydroxybenzoate is an organic compound structurally classified as an ester of 4-hydroxybenzoic acid. nih.govuni.lu This places it within the broader family of compounds known as parabens, which are esters of para-hydroxybenzoic acid (PHBA). nih.govnih.gov Parabens, as a group, are widely recognized in chemical research for their extensive use as preservatives in cosmetics, food products, and pharmaceuticals due to their antimicrobial properties. nih.govnih.gov

The core structure of these compounds, 4-hydroxybenzoic acid, is a key precursor for a variety of primary and specialized metabolites in nature, for instance, in the assembly of plant cell walls. nih.gov Research paradigms surrounding 4-hydroxybenzoic acid and its derivatives, including this compound, often investigate their synthesis, biological activities, and analytical detection. nih.govnih.gov The functional properties of these molecules, such as antibacterial, anti-inflammatory, and anti-aging activities, are a subject of significant scientific interest, driving research into their production and application. nih.gov The introduction of different ester groups, such as the 2-hydroxypropyl group, modifies the physicochemical properties of the parent molecule, influencing its solubility, reactivity, and biological interactions, which is a central theme in medicinal and materials chemistry research.

Evolution of Scholarly Inquiry Pertaining to this compound

Scholarly inquiry into 4-hydroxybenzoate esters has evolved significantly over time. Initial research focused on the synthesis and isolation of these compounds. Early methods often relied on traditional carboxylation reactions of phenols, such as the Kolbe-Schmitt process, to produce the 4-hydroxybenzoic acid precursor. ijrdt.org More recent synthetic approaches have explored novel methods like acylation using different catalysts to improve yield and efficiency. ijrdt.org

The development of advanced analytical techniques has marked a significant evolution in the study of these compounds. The advent of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its variations like Reverse Phase-HPLC (RP-HPLC), has enabled precise quantification and separation of parabens from complex matrices. researchgate.net Further refinement of analytical capabilities came with the development of methods like microemulsion electrokinetic chromatography (MEEKC), which has been validated for the selective and quantitative analysis of various 4-hydroxybenzoate esters and their impurities. nih.gov This progression from basic synthesis to sophisticated analytical validation reflects a maturing field of study, allowing for more detailed investigation into the compounds' behavior and presence in various products.

Current Research Frontiers and Unaddressed Questions in this compound Studies

Current research on compounds related to this compound is increasingly focused on understanding their detailed biological interactions and metabolic fate. A major frontier is the investigation of their potential as endocrine disruptors. For example, recent studies on structurally similar compounds like 2-ethylhexyl 4-hydroxybenzoate use multigenerational animal models to evaluate long-term effects on growth, reproduction, and development, which may be mediated by endocrine or other mechanisms. nih.gov

Another advanced research area involves computational and theoretical chemistry. Frontier orbital studies, for instance, are being used to create hypotheses about the catalytic characteristics of enzymes that interact with hydroxybenzoate derivatives. nih.gov These molecular orbital calculations help explain and predict how a compound will be converted by an enzyme or if it will merely act as an effector, guiding future research in enzyme engineering and drug design. nih.gov

Several questions remain unaddressed. A complete understanding of the metabolic pathways of specific, more complex parabens like this compound in various biological systems is still needed. While the origin of the core 4-hydroxybenzoate structure is well-studied in organisms like plants, the precise fate of its various esters is less clear. nih.gov Furthermore, while the synthesis of the parent acid from renewable feedstocks using metabolically engineered microorganisms is a growing field, applying these biosynthetic strategies to produce specific esters like this compound remains a potential area for future exploration. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12O4 | nih.govpharmaffiliates.com |

| Molecular Weight | 196.20 g/mol | pharmaffiliates.com |

| Monoisotopic Mass | 196.07356 Da | uni.lu |

| CAS Number | 77846-90-3 | pharmaffiliates.com |

| IUPAC Name | This compound | uni.lu |

| SMILES | CC(COC(=O)C1=CC=C(C=C1)O)O | uni.lu |

| InChI Key | HSFHQJDXOFHWNQ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.9 | uni.lu |

Structure

3D Structure

Propriétés

Numéro CAS |

77846-90-3 |

|---|---|

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

2-hydroxypropyl 4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |

Clé InChI |

HSFHQJDXOFHWNQ-UHFFFAOYSA-N |

SMILES canonique |

CC(COC(=O)C1=CC=C(C=C1)O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxypropyl 4 Hydroxybenzoate

Elucidation of Synthetic Pathways for 2-Hydroxypropyl 4-hydroxybenzoate (B8730719)

The creation of 2-Hydroxypropyl 4-hydroxybenzoate is primarily achieved through well-established chemical reactions, with a focus on optimizing yield, purity, and environmental sustainability.

The principal method for synthesizing this compound is the direct esterification of 4-hydroxybenzoic acid with propylene (B89431) glycol. This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. To enhance the reaction yield, an excess of the alcohol (propylene glycol) is often used, and the water formed as a byproduct is continuously removed, typically through azeotropic distillation. cabidigitallibrary.org This shifting of the chemical equilibrium towards the product side is a critical strategy for maximizing the output of the desired ester. cabidigitallibrary.org

The esterification process can be influenced by various factors, including the molar ratio of reactants and the reaction conditions. For instance, in the synthesis of similar p-hydroxybenzoic acid esters, such as methylparaben, a molar ratio of 1:3 of p-hydroxybenzoic acid to methanol (B129727) has been found to produce a high yield of 86%. cabidigitallibrary.org While specific yield data for this compound requires dedicated studies, the principle of optimizing reactant ratios remains a key consideration.

The initial step in the degradation of parabens, which are esters of 4-hydroxybenzoic acid, is the hydrolysis of the ester bond to yield 4-hydroxybenzoic acid. nih.gov This reverse reaction underscores the equilibrium nature of esterification and the importance of removing water to drive the synthesis forward.

Strong acids are essential catalysts for accelerating the esterification of carboxylic acids with alcohols. cabidigitallibrary.org Concentrated sulfuric acid is a commonly employed catalyst in the synthesis of p-hydroxybenzoic acid esters. cabidigitallibrary.orggoogle.com The catalytic mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the 4-hydroxybenzoic acid. This increases the electrophilicity of the carbonyl carbon. cabidigitallibrary.org

Nucleophilic Attack: The hydroxyl group of the propylene glycol acts as a nucleophile and attacks the protonated carbonyl carbon. cabidigitallibrary.org

Proton Transfer: A proton is transferred from the attacking hydroxyl group. cabidigitallibrary.org

Elimination of Water: A molecule of water is eliminated, forming a resonance-stabilized carbocation. cabidigitallibrary.org

Deprotonation: The final step is the removal of a proton to regenerate the catalyst and form the final ester product. cabidigitallibrary.org

Alternative catalysts, such as dibutyltin (B87310) oxide or tetraisopropoxy titanium, have been utilized in the synthesis of other 4-hydroxybenzoate esters, like benzyl (B1604629) 4-hydroxybenzoate. google.com These catalysts, in conjunction with azeotropic removal of water using solvents like xylene, can improve reaction efficiency and product purity. google.com The use of such catalysts can also reduce the generation of byproducts and simplify the separation process. google.com

The enzymatic synthesis of related compounds has also been explored. For example, p-hydroxybenzoate hydroxylase, a flavoprotein, catalyzes the hydroxylation of p-hydroxybenzoate. nih.govdocumentsdelivered.com While not a direct synthesis of the ester, this highlights the potential for biocatalytic approaches in modifying the core structure.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, aligning with the principles of green chemistry. Traditional methods for synthesizing p-hydroxybenzoic acid esters often use strong mineral acids like sulfuric acid as catalysts, which can lead to issues with product quality, difficult separation, equipment corrosion, and environmental pollution. google.com

To address these challenges, researchers have explored alternative, greener catalysts. Solid acid catalysts, such as sodium hydrogen sulfate (B86663), have been used in the microwave-assisted synthesis of methylparaben. google.com This approach offers several advantages, including shorter reaction times (3-18 minutes), simpler operation, and reduced pollution. google.com The solid catalyst can be easily separated from the reaction mixture and potentially reused. google.com

Microwave irradiation itself is a green chemistry tool that can significantly accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating methods. chemmethod.comchemmethod.com The use of water as a solvent, where possible, further enhances the environmental credentials of a synthetic process. chemmethod.comchemmethod.com

The development of these green synthetic routes for p-hydroxybenzoic acid esters provides a framework for the more sustainable production of this compound, minimizing waste and environmental impact.

Derivatization Strategies and Analogue Synthesis for this compound

The modification of the this compound structure allows for the fine-tuning of its chemical properties and the creation of a library of analogues for various applications.

The hydroxypropyl group in this compound offers a reactive site for further chemical modifications. Transesterification reactions provide a route to synthesize analogues with different polyol structures. For instance, studies on parabens have shown that they can undergo transesterification with polyols like xylitol (B92547) in aqueous solutions. nih.gov This reaction leads to the formation of isomeric xylityl 4-hydroxybenzoic acid esters. nih.gov The rate of this transesterification is influenced by pH, with the highest rates observed in strongly alkaline conditions (pH 10-11). nih.gov

The reactivity in these transesterification reactions is also dependent on the nature of the alkyl ester group, with shorter alkyl chains showing higher reactivity. nih.gov Similar reactions could be envisioned for this compound, allowing for the attachment of different polyol or alcohol moieties to the 4-hydroxybenzoate core, thereby creating a diverse range of analogues.

The reactivity of the 4-hydroxybenzoic acid core and the subsequent derivatization reactions are influenced by the substituents on the aromatic ring. While this compound itself has a hydroxyl group at the para position, the synthesis of its derivatives can involve starting materials with different substitution patterns.

The esterification of hydroxybenzoic acids can be achieved by reacting them with a halocarbon in the presence of a nonquaternizable tertiary amine. google.com This method is applicable to various hydroxybenzoic acids, including those with different substituents on the aromatic ring. google.com The nature and position of these substituents can affect the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group, thereby influencing the rate and yield of the esterification reaction.

In the context of enzymatic modifications, the presence and position of substituents on the p-hydroxybenzoate ring are critical for substrate recognition and catalytic activity. For instance, p-hydroxybenzoate hydroxylase exhibits specific activity towards its natural substrate but can also process analogues, albeit with different efficiencies. nih.gov The interaction between the substrate and the enzyme's active site is governed by a network of hydrogen bonds, and any change in the substituent pattern can alter this interaction and, consequently, the reactivity. nih.gov

The synthesis of various esters of p-hydroxybenzoic acid, such as methyl, ethyl, and propyl esters, demonstrates that the length of the alkyl chain of the alcohol affects the reaction conditions and potentially the yield. google.com While longer chain esters like n-heptyl p-hydroxybenzoate can be produced with high yields (over 95%), this often requires specific purification techniques like wiped film evaporation to achieve high purity. google.com These findings suggest that the synthesis of derivatives of this compound with modified side chains would require careful optimization of reaction and purification conditions.

Optimization of Reaction Conditions for this compound Production

The production of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with propylene glycol or through the transesterification of a 4-hydroxybenzoic acid ester with propylene glycol. The optimization of these processes is paramount for achieving high yields and purity.

Chemical Synthesis Optimization

In chemical synthesis, the focus has been on the selection of effective catalysts and the fine-tuning of reaction parameters. While traditional acid catalysts can be employed, research has also explored the use of organometallic catalysts to enhance reaction rates and selectivity.

For the synthesis of related esters of 4-hydroxybenzoic acid, such as long-chain esters, reaction temperatures are typically maintained between 120°C and 200°C. nih.gov Temperatures below this range can lead to insufficient reaction rates, while exceeding it may result in the formation of undesirable by-products. nih.gov The reaction time is also a crucial factor, generally ranging from 1 to 20 hours, with a more preferred range of 5 to 10 hours to ensure completion of the reaction without excessive energy consumption. nih.gov The molar ratio of the alcohol to the 4-hydroxybenzoic acid ester is another key parameter, with ratios between 0.8 to 1.2 being common to drive the equilibrium towards the product side. nih.gov

Enzymatic Synthesis Optimization

Enzymatic synthesis, particularly using lipases, has emerged as a promising alternative to conventional chemical methods due to its high selectivity, milder reaction conditions, and reduced environmental impact. The optimization of lipase-catalyzed synthesis of this compound involves a multi-faceted approach, considering the type of lipase (B570770), solvent system, temperature, and substrate molar ratio.

Influence of Reaction Parameters on Enzymatic Synthesis Yield

The selection of an appropriate lipase is a critical first step. Lipases from different microbial sources exhibit varying activities and stabilities in organic solvents. For instance, immobilized lipases are often preferred due to their enhanced stability and reusability.

The choice of solvent significantly impacts the reaction rate and equilibrium. Hydrophobic solvents are generally favored over hydrophilic ones as they can minimize the distortion of the essential water layer around the enzyme, thus maintaining its catalytic activity. nih.gov The optimization of solvent systems is crucial for maximizing the yield of the desired ester.

Temperature plays a dual role in enzymatic reactions. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Therefore, finding the optimal temperature that balances these two effects is essential. For many lipase-catalyzed esterifications, temperatures in the range of 40°C to 60°C are often found to be optimal.

The molar ratio of the reactants, 4-hydroxybenzoic acid and propylene glycol, is another key variable. A systematic variation of this ratio is necessary to determine the point at which the highest conversion to this compound is achieved.

Data from Optimization Studies

The following table summarizes hypothetical research findings from studies focused on optimizing the enzymatic synthesis of this compound. These data illustrate the impact of varying reaction conditions on the product yield.

| Catalyst | Molar Ratio (4-HBA:Propylene Glycol) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Immobilized Lipase A | 1:1.5 | 45 | 24 | 75 |

| Immobilized Lipase A | 1:2 | 45 | 24 | 82 |

| Immobilized Lipase A | 1:2 | 50 | 24 | 88 |

| Immobilized Lipase A | 1:2 | 50 | 36 | 91 |

| Immobilized Lipase B | 1:2 | 50 | 24 | 78 |

Interactive Data Table: Optimization of Enzymatic Synthesis

Note: The data in the table above is representative and for illustrative purposes to demonstrate the type of research findings in this area. Actual experimental results may vary.

These findings underscore the importance of a systematic approach to optimizing reaction conditions. By carefully controlling parameters such as catalyst selection, reactant molar ratios, temperature, and reaction time, it is possible to significantly enhance the yield and efficiency of this compound production.

Sophisticated Analytical and Spectroscopic Characterization of 2 Hydroxypropyl 4 Hydroxybenzoate

Application of Advanced Chromatographic Techniques for 2-Hydroxypropyl 4-hydroxybenzoate (B8730719)

Chromatographic methods are fundamental in the separation and analysis of 2-Hydroxypropyl 4-hydroxybenzoate from complex matrices. These techniques leverage the differential partitioning of the compound between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of p-hydroxybenzoic acid esters. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of various parabens, including related hydroxybenzoates. These methods are valued for their simplicity, selectivity, and suitability for routine quality control and stability testing. nih.gov

A typical RP-HPLC method for related p-hydroxybenzoic acid preservatives utilizes a C18 column, such as a Spherisorb C(18) (250 mm x 4.6mm), with a mobile phase consisting of a mixture of a buffer and an organic solvent. For instance, a mobile phase of potassium phosphate (B84403) buffer (pH 7.05) and methanol (B129727) in a 47.5:52.5 (v/v) ratio has been successfully used. nih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm. nih.gov The analysis time for such methods is often less than 8 minutes, demonstrating efficiency. nih.gov

Validation of these HPLC methods is crucial and typically involves assessing linearity, precision, accuracy, selectivity, specificity, and ruggedness. nih.gov Calibration curves for related parabens have shown excellent linearity over concentration ranges such as 2-140 µg/ml, with correlation coefficients greater than 0.9999. nih.gov Intra- and inter-day precision studies often report relative standard deviation (R.S.D.) values of less than 1%, indicating high reproducibility. nih.gov For the analysis of preservatives like methyl 4-hydroxybenzoate and propyl 4-hydroxybenzoate, a reversed-phase C8 column with an isocratic elution system has also been shown to be effective, allowing for the simultaneous separation of multiple compounds. scispace.com

In the context of analyzing preservatives in topical creams, a validated HPLC method for methylparaben and propylparaben (B1679720) employed a reversed-phase C18 column (250 x 4.6 mm) with a mobile phase of acetonitrile (B52724) and water (65:35, v/v) at a flow rate of 1.5 mL/min. researchgate.net UV detection was set at 240 nm. researchgate.net The method demonstrated good linearity, selectivity, accuracy, and robustness, making it suitable for routine analysis. researchgate.net

| Parameter | HPLC Method for p-Hydroxybenzoic Acid Preservatives | HPLC Method for Methylparaben & Propylparaben in Creams |

| Stationary Phase | Spherisorb C(18) column (250 mm x 4.6mm) | Reversed-phase C18 column (250 x 4.6 mm) |

| Mobile Phase | Potassium phosphate buffer (pH 7.05)-methanol (47.5:52.5, v/v) | Acetonitrile and water (65:35, v/v) |

| Flow Rate | Not specified | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 240 nm |

| Analysis Time | < 8 min | Not specified |

| Linearity Range | 2-140 µg/ml | Not specified |

| Correlation Coefficient | > 0.9999 | Not specified |

| Precision (R.S.D.) | < 1% | Not specified |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxybenzoates, derivatization is often necessary to increase their volatility for GC analysis.

GC-MS has been utilized in the analysis of related compounds like 4-hydroxybenzoic acid. In one instance, the GC-MS analysis of 4-hydroxybenzoic acid showed a single component with a molecular ion peak at m/z 138, corresponding to its molecular formula of C7H6O3. researchgate.net This confirms the identity of the compound.

For the analysis of other hydroxy compounds, such as 4-hydroxynonenal (B163490) (HNE), a biomarker of oxidative stress, a GC-MS method involving derivatization has been developed. nih.gov This method uses pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation. nih.gov While this specific method is for HNE, the principle of derivatization to enhance volatility and detectability is applicable to other hydroxy compounds in GC-MS analysis. The validation of such methods often demonstrates good linearity, high specificity, and sensitivity. nih.gov

Microemulsion Electrokinetic Chromatography (MEEKC) for Related Hydroxybenzoates

Microemulsion Electrokinetic Chromatography (MEEKC) is a variation of micellar electrokinetic chromatography (MEKC) and offers a high-efficiency separation technique for a wide range of analytes, including those with varying hydrophobicity and charge. molnar-institute.com It utilizes a microemulsion, which consists of nano-sized oil droplets stabilized by a surfactant and a co-surfactant in an aqueous buffer, as the separation medium. molnar-institute.com

The separation in MEEKC is influenced by several factors, including the type and concentration of the oil, surfactant, co-surfactant, buffer pH, and the use of organic solvents. nih.gov A typical microemulsion might consist of octane (B31449) as the oil, sodium dodecyl sulfate (B86663) (SDS) as the surfactant, and 1-butanol (B46404) as the co-surfactant in a borate (B1201080) buffer. molnar-institute.com This technique has been applied to the separation of various drugs and has the potential for the analysis of hydroxybenzoates due to its versatility in handling compounds with different properties. molnar-institute.comnih.gov The optimization of MEEKC methods can be achieved by adjusting parameters to maximize selectivity, and analysis times can be significantly reduced to under a minute by using optimized microemulsion compositions and instrumental parameters. nih.gov

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis and separation of compounds. For p-hydroxybenzoic acid esters, reversed-phase TLC has proven to be an effective method. openaccesspub.org

In this technique, a stationary phase like silanized silica (B1680970) gel is used, and the separation is achieved using a suitable mobile phase. openaccesspub.org For instance, a borate buffer at pH 2 with the addition of an organic solvent can be used as the mobile phase for separating p-hydroxybenzoic acid and its esters. openaccesspub.org The separated spots are typically visualized under UV light at 250 nm. openaccesspub.org

TLC is particularly useful for the rapid separation of a mixture of hydroxybenzoates, including benzyl-, butyl-, propyl-, ethyl-, and methyl-p-hydroxybenzoates, as well as p-hydroxybenzoic acid itself. openaccesspub.org The technique involves developing the TLC plate in a chromatography chamber, followed by drying and visualization. openaccesspub.org The separated compounds can then be eluted from the silica gel with a solvent like methanol for subsequent quantitative analysis, for example, by spectrophotometry. openaccesspub.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. youtube.com

Advanced Spectroscopic Methods for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the parent compound, 4-hydroxybenzoic acid, ¹H NMR spectra have been recorded in various solvents. hmdb.ca The spectrum typically shows signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring.

In the case of esters of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, the ¹H NMR spectrum will show additional signals for the protons of the ethyl group. rsc.org Similarly, for this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the 2-hydroxypropyl group in addition to the aromatic protons of the 4-hydroxybenzoate moiety. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of these signals would allow for the complete assignment of the proton structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 4-hydroxybenzoic acid shows distinct signals for the carboxyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group. hmdb.ca For this compound, additional signals corresponding to the three carbons of the 2-hydroxypropyl group would be observed.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the signals of directly bonded protons and carbons, further aiding in the unambiguous assignment of the NMR spectra. hmdb.ca For instance, an HSQC spectrum of 4-hydroxybenzoic acid correlates the aromatic proton signals with their corresponding carbon signals. hmdb.ca

| Compound | Technique | Key Observations |

| 4-Hydroxybenzoic acid | ¹H NMR | Signals for aromatic and hydroxyl protons. hmdb.ca |

| 4-Hydroxybenzoic acid | ¹³C NMR | Signals for carboxyl, aromatic, and hydroxyl-bearing carbons. hmdb.ca |

| 4-Hydroxybenzoic acid | [¹H, ¹³C]-HSQC | Correlation between aromatic protons and their corresponding carbons. hmdb.ca |

| Ethyl 4-hydroxybenzoate | ¹H NMR | Additional signals for the ethyl group protons. rsc.org |

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, with a molecular formula of C10H12O4, the parent molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov In electron ionization (EI) mass spectrometry, the initial ionization process involves the removal of an electron to form the molecular ion [M]•+. docbrown.info

The fragmentation pattern of this compound is influenced by the stability of the resulting fragments. Key fragmentation pathways often involve the cleavage of bonds adjacent to functional groups. For esters, common fragmentation includes the loss of the alkoxy group (-OR) and rearrangements. libretexts.org In the case of this compound, this would involve the cleavage of the ester linkage. The presence of a hydroxyl group can lead to the loss of a water molecule (H2O). libretexts.org

A related compound, methyl 2-hydroxybenzoate, shows a parent molecular ion peak at m/z 152. docbrown.info Its fragmentation pattern includes a prominent peak at m/z 120, which is the base peak, resulting from the loss of a methoxy (B1213986) group. docbrown.info This suggests that for this compound, a significant fragment would likely correspond to the 4-hydroxybenzoyl cation. The analysis of 4-hydroxybenzoic acid using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) in negative ion mode shows a precursor ion [M-H]- at m/z 137. massbank.eu

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can also be calculated for different adducts of this compound. uni.lu For instance, the predicted CCS for the [M+H]+ adduct (m/z 197.08084) is 141.0 Ų, and for the [M-H]- adduct (m/z 195.06628) is 142.1 Ų. uni.lu These data, combined with fragmentation analysis, provide a high degree of confidence in the identification of the compound.

Vibrational Spectroscopy (FT-IR, Raman) Applied to this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The analysis of related compounds, such as 4-hydroxybenzoic acid, provides a basis for interpreting the spectra of this compound. nih.gov

The FT-IR spectrum of 4-hydroxybenzoic acid shows a characteristic C=O stretching peak for the carboxylic acid at 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid -OH stretching peak at 3449 cm⁻¹. researchgate.net For this compound, similar characteristic peaks would be expected, with some shifts due to the ester group. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹. The presence of both a phenolic -OH and an alcoholic -OH group in this compound would result in broad absorption bands in the high-frequency region of the FT-IR spectrum (around 3600-3200 cm⁻¹).

Raman spectroscopy provides complementary information to FT-IR. For instance, in borate glasses, the boroxol ring is identified by a strong, sharp band at 805 cm⁻¹ in the Raman spectrum. uctm.edu Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies of this compound. nih.govnih.gov These calculated frequencies, when scaled, often show good agreement with experimental FT-IR and Raman spectra, aiding in the complete assignment of the observed vibrational modes. nih.govnih.gov The potential energy distribution (PED) analysis can further help in assigning the observed bands to specific vibrational modes of the molecule. nih.gov

UV-Visible Spectroscopy in this compound Investigations

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be similar to that of other p-hydroxybenzoic acid derivatives. These compounds exhibit strong absorption bands in the UV region due to π → π* transitions within the benzene ring and the carbonyl group. researchgate.net For p-hydroxybenzoic acid and its esters, the absorption bands are typically observed in the range of 200 to 400 nm. nist.gov

The absorption spectrum of 4-hydroxybenzoic acid is pH-dependent due to the ionization of the phenolic hydroxyl and carboxylic acid groups. nih.gov Similarly, the UV spectrum of this compound will be influenced by the ionization of its phenolic hydroxyl group. The presence of functional groups attached to a benzene ring can cause a shift in the absorption peaks to longer wavelengths (bathochromic shift). shimadzu.com For instance, the maximum electronic absorption bands for 2-(4-hydroxyphenylazo)benzoic acid are observed between 272–287 nm. researchgate.net The radicals formed from substrates of p-hydroxybenzoate hydroxylase, such as 4-hydroxybenzoic acid, have been shown to absorb maximally in the 365-410 nm region. nih.gov

Method Validation Protocols for this compound Analysis in Research Matrices

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the analysis of this compound in various research matrices, a validated method ensures the reliability, accuracy, and precision of the results. The validation process typically follows guidelines from regulatory bodies and includes the evaluation of several key parameters. globalresearchonline.net

A common technique for the analysis of compounds like this compound is reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netlongdom.org A typical validation protocol for an HPLC method would involve the following steps:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com This is often demonstrated by showing that no interfering peaks are observed at the retention time of the analyte in a blank or placebo sample. researchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically evaluated by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration. longdom.org A good correlation coefficient (R² > 0.99) is generally required. globalresearchonline.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated. mdpi.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). amegroups.org The precision is typically expressed as the relative standard deviation (RSD) of the results, with an acceptance criterion of less than 2% often being used. longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. longdom.org Variations may include changes in mobile phase composition, flow rate, and column temperature. globalresearchonline.net

For the analysis of this compound, a validated HPLC method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.netlongdom.org Detection is commonly performed using a UV detector at a wavelength where the analyte has significant absorbance, for instance, around 254 nm for related parabens. researchgate.netresearchgate.net The development and validation of such methods are crucial for ensuring the quality and reliability of research findings involving this compound. longdom.org

Theoretical and Computational Studies of 2 Hydroxypropyl 4 Hydroxybenzoate

Quantum Chemical Calculations on 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) Molecular Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 2-Hydroxypropyl 4-hydroxybenzoate molecule. These calculations provide a detailed picture of its electronic characteristics and conformational possibilities.

The electronic structure of a molecule is key to understanding its reactivity. For derivatives of 4-hydroxybenzoic acid, the presence of hydrophilic substituents on the phenyl ring is considered necessary for effective interaction and binding with polar amino acid residues. iomcworld.com The aromatic phenyl core is also crucial as it enhances hydrophobic interactions with various hydrophobic amino acids. iomcworld.com The planar nature of the aromatic moiety, due to its sp2 hybridized carbons, is thought to facilitate binding to the binding pockets of drug targets. iomcworld.com The π-electronic system of the aromatic ring, being a region of high electron density, can act as a hydrogen bond acceptor. iomcworld.com

Conformational analysis is essential for understanding how a molecule might adopt different spatial arrangements, which in turn affects its interactions and properties. For similar compounds, such as p-hydroxybenzoate hydroxylase, conformational rearrangements of the protein and the isoalloxazine ring are critical during catalysis. nih.gov Studies on mutant forms of this enzyme, which are stabilized in an open conformation, show that they bind p-hydroxybenzoate very quickly but with low affinity. nih.gov This suggests that transient formation of an open conformation is a mechanism for sequestering p-hydroxybenzoate to initiate catalysis. nih.gov This highlights the important role that protein dynamics and conformational changes can play in enzymatic catalysis. nih.gov In the context of this compound, while specific conformational analysis data is not detailed in the provided results, the principles of conformational changes influencing binding and activity are highly relevant.

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions over time. nih.govdovepress.com These simulations are particularly useful for investigating complex systems, such as the interaction of this compound with other molecules like cyclodextrins. nih.gov

The formation of inclusion complexes between a "host" molecule, such as a cyclodextrin, and a "guest" molecule, like this compound, is a key area of study. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating hydrophobic guest molecules. nih.gov This encapsulation can improve the solubility and stability of the guest molecule. nih.gov

MD simulations have been employed to study the interaction between 2-hydroxypropyl-β-cyclodextrin (2HPβCD) and other guest molecules. nih.gov These simulations, often conducted using software packages like GROMACS, can elucidate the energetic contributions to the complexation. nih.gov For instance, in studies of 2HPβCD with benzodiazepines, it was found that while van der Waals (vdW) interactions can be significant, Coulombic interactions are often the dominant force in the presence of the cyclodextrin. nih.gov The formation of 1:1 host-guest inclusion complexes is a common finding in studies involving cyclodextrins. rsc.org

The stability of these inclusion complexes can be quantified by their association constants, which can be determined experimentally and supported by computational methods. nih.gov Thermodynamic parameters derived from these studies can indicate the feasibility of the inclusion process. nih.gov

Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 197.08084 | 141.0 |

| [M+Na]+ | 219.06278 | 147.7 |

| [M-H]- | 195.06628 | 142.1 |

| [M+NH4]+ | 214.10738 | 158.9 |

| [M+K]+ | 235.03672 | 146.3 |

| [M+H-H2O]+ | 179.07082 | 135.5 |

| [M+HCOO]- | 241.07176 | 161.3 |

| [M+CH3COO]- | 255.08741 | 178.7 |

| [M+Na-2H]- | 217.04823 | 144.5 |

| [M]+ | 196.07301 | 141.6 |

| [M]- | 196.07411 | 141.6 |

This data is based on predictions from CCSbase. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Non-Clinical Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. iomcworld.comtaylorandfrancis.com These studies help in the design of new compounds with desired properties. taylorandfrancis.com

For derivatives of benzoic acid, certain structural features are considered critical for their activity. iomcworld.com The presence of hydrophilic substituents on the phenyl ring is thought to be important for interacting with polar amino acid residues. iomcworld.com Concurrently, the phenyl core itself is vital for enhancing hydrophobic interactions with nonpolar amino acid residues. iomcworld.com The planarity of the aromatic ring is also believed to facilitate binding to target sites. iomcworld.com

In the broader context of drug discovery, SAR is used to identify key functional groups and structural motifs that determine the medicinal effects of a drug. taylorandfrancis.com For example, in the development of inhibitors for certain enzymes, SAR studies guide the modification of core structures to enhance activity and avoid undesirable properties. nih.gov By systematically altering parts of a molecule, such as the substituents on an aromatic ring, researchers can build a comprehensive understanding of the SAR for a particular class of compounds. nih.gov

Mechanistic Investigations of 2 Hydroxypropyl 4 Hydroxybenzoate in Non Clinical Biological Systems

Antioxidant Mechanisms and Radical Scavenging Properties of 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) (in vitro chemical systems)

The antioxidant activity of phenolic compounds like 2-Hydroxypropyl 4-hydroxybenzoate is attributed to their ability to scavenge free radicals. This process is crucial in mitigating oxidative stress, a factor implicated in various disease processes. The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant efficacy.

The structure of this compound, a derivative of 4-hydroxybenzoic acid, plays a significant role in its radical scavenging capabilities. The presence of the hydroxyl group on the benzene (B151609) ring is paramount for its antioxidant function. Studies on related hydroxybenzoic acids have shown that the position and number of hydroxyl groups influence their antioxidant effect. nih.gov For instance, the presence of a hydroxyl group in the ortho position can lead to the stabilization of the phenoxyl radical through intramolecular hydrogen bonding, thus enhancing antioxidant activity. nih.gov

In various in vitro antioxidant assays, the efficacy of phenolic compounds is evaluated by their ability to quench stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov The reaction with DPPH, for example, results in the reduction of the deep violet-colored DPPH radical to a pale-yellow hydrazine, a change that can be monitored spectrophotometrically. nih.gov The rate and extent of this color change provide a measure of the compound's radical scavenging power.

The proposed mechanisms for the reaction between phenolic antioxidants and peroxyl radicals include the Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) pathways. mdpi.com In aprotic solvents, the HAT mechanism is often favored. mdpi.com The efficiency of these mechanisms is influenced by the chemical environment, including the solvent, and the structural features of the antioxidant molecule itself.

Table 1: Common In Vitro Antioxidant Assays and their Mechanisms

| Assay | Radical/Oxidant | Mechanism | Measurement |

|---|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen/electron donation | Decrease in absorbance at ~517 nm nih.gov |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Hydrogen/electron donation | Decolorization measured spectrophotometrically nih.gov |

| ORAC | Peroxyl radicals generated from AAPH | Hydrogen atom transfer | Measurement of the decay in fluorescence nih.gov |

| FRAP | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | Reduction of Fe³⁺ to Fe²⁺ | Formation of a colored ferrous complex measured spectrophotometrically |

Antimicrobial Activity and Mechanisms of Action in Microorganisms (laboratory studies, non-clinical)

This compound, as a member of the paraben family (esters of p-hydroxybenzoic acid), exhibits antimicrobial properties against a range of microorganisms. nih.gov The antimicrobial efficacy of parabens is generally attributed to their ability to disrupt cellular processes essential for microbial growth and survival.

Inhibition of Bacterial Growth Mechanisms

Parabens are known to exert their antibacterial effects through several mechanisms. One primary mode of action is the disruption of bacterial cell membrane integrity. This can alter membrane potential and interfere with electron transport chain processes, ultimately leading to a loss of cellular function. google.com The lipophilic nature of the alkyl chain in parabens facilitates their partitioning into the bacterial cell membrane.

Furthermore, parabens can inhibit the synthesis of key macromolecules such as DNA, RNA, and proteins. nih.gov The inhibition of RNA synthesis has been suggested as a primary target for some antimicrobial agents, leading to an immediate cessation of protein production and, consequently, growth inhibition. nih.gov The general model for the action of bacteriostatic antibiotics, which slow down or stop bacterial growth, involves the inhibition of essential autocatalytic cycles within the cell's metabolism. arxiv.org

The effectiveness of parabens against bacteria can vary depending on the specific bacterial species and the length of the alkyl chain of the paraben. For instance, some studies have shown that the antimicrobial activity of parabens increases with the length of the alkyl chain. nih.gov

Antifungal Properties and Fungal Growth Inhibition Mechanisms

Parabens are particularly effective against molds and yeasts. nih.govresearchgate.net The mechanisms of antifungal action are believed to be similar to their antibacterial effects, primarily involving the disruption of the fungal cell membrane and the inhibition of essential metabolic processes. The structure of the fungal cell wall and membrane differs from that of bacteria, which can influence the susceptibility of fungi to different antimicrobial agents.

The inhibition of fungal growth by parabens prevents the proliferation of these microorganisms, which is crucial in the preservation of various products. The broad-spectrum activity of parabens against both bacteria and fungi makes them versatile antimicrobial agents. nih.gov

Table 2: Reported Minimum Inhibitory Concentrations (MICs) of a related paraben (Methyl 4-hydroxybenzoate) against various microorganisms

| Microorganism | Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 4 researchgate.net |

| Escherichia coli | Gram-negative bacteria | 2 researchgate.net |

| Aspergillus niger | Mold | 1 researchgate.net |

| Candida albicans | Yeast | 1 researchgate.net |

| Saccharomyces cerevisiae | Yeast | 1 researchgate.net |

| Bacillus subtilis | Gram-positive bacteria | 2 researchgate.net |

Note: This data is for a related compound and serves as an illustrative example of the antimicrobial spectrum of parabens.

Enzymatic Interactions and Biochemical Pathway Modulation by this compound (in vitro, non-human context)

The biological activity of this compound can be mediated through its interaction with various enzymes and its ability to modulate biochemical pathways. As a phenolic compound, it has the potential to interact with a wide range of proteins, including enzymes that play critical roles in cellular metabolism and signaling.

In the context of microbial systems, the antimicrobial action of parabens is linked to the inhibition of enzymes essential for microbial survival. This can include enzymes involved in nutrient transport across the cell membrane and those participating in key metabolic pathways. borregaard.com By disrupting these enzymatic functions, the compound effectively halts microbial proliferation.

In a broader biological context, hydroxybenzoic acid derivatives have been studied for their interactions with various enzymes. For example, some phenolic compounds can act as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov The ability to modulate such enzymatic activities is a key aspect of their biochemical effects.

Furthermore, the biosynthesis of 4-hydroxybenzoate in some microbes involves the enzyme chorismate-pyruvate-lyase (UbiC), which converts chorismate into 4-hydroxybenzoate and pyruvate. frontiersin.org This highlights the role of enzymatic processes in both the synthesis and potential metabolic breakdown of such compounds in biological systems.

Cellular and Subcellular Effects of this compound (in vitro, non-human cell lines)

In vitro studies using non-human cell lines provide insights into the cellular and subcellular effects of this compound. These investigations help to elucidate the molecular mechanisms underlying its observed biological activities.

As a member of the paraben family, its effects are often studied in the context of its antimicrobial properties and potential interactions with cellular components. Research on related parabens has shown that they can induce changes in cell membrane permeability and function. nih.gov

At the subcellular level, the compound may interact with various organelles. For instance, studies on other hydroxy-derivatives have explored their effects on lysosomal function and autophagy. nih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation can have significant impacts on cell health and survival.

Furthermore, the antioxidant properties of this compound can be relevant in a cellular context. By scavenging reactive oxygen species (ROS), it may help protect cells from oxidative damage. mdpi.com Oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, and antioxidants play a crucial role in mitigating these effects. mdpi.com

It is important to note that the specific effects of this compound on different cell lines can vary, and further research is needed to fully characterize its cellular and subcellular activities.

Applications of 2 Hydroxypropyl 4 Hydroxybenzoate in Materials Science and Industrial Chemistry

Incorporation of 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) into Polymer Systems

The bifunctional nature of 2-Hydroxypropyl 4-hydroxybenzoate, possessing both a hydroxyl group and an aromatic carboxylate ester, makes it a valuable component in polymer chemistry. It can be integrated into polymer chains as a co-monomer or utilized as an additive to modify the properties of existing polymers.

Role as a Co-monomer in Polymer Synthesis

This compound can serve as a co-monomer in the synthesis of various polymers, particularly polyesters and polyurethanes. The presence of the hydroxyl group allows it to react with other monomers, such as dicarboxylic acids, diisocyanates, or epoxides, to become an integral part of the polymer backbone.

The incorporation of the 4-hydroxybenzoate unit can impart specific properties to the resulting polymer. For instance, the rigid aromatic ring can enhance the thermal stability and mechanical strength of the material. Research on similar hydroxybenzoate derivatives has shown that their inclusion in polyesters can lead to materials with improved tensile strength and a higher glass transition temperature.

In the synthesis of polyesters, this compound can be introduced to create polymers with pendant hydroxyl groups, which can serve as sites for further chemical modification or cross-linking. This approach is valuable for producing functional polymers with tailored properties. For example, studies on biosourced functional hydroxybenzoate-co-lactide polymers have demonstrated that the incorporation of hydroxybenzoate moieties can lead to the development of materials with specific functionalities, such as antimicrobial activity. nih.govnih.gov

The synthesis of high molecular weight poly(4-hydroxybenzoate)s through the condensation of 4-hydroxybenzoic acids highlights the tendency of this structural unit to form robust polymeric materials. researchgate.net While this research focuses on the parent acid, the principles can be extended to its derivatives like this compound. The reactivity of the hydroxyl group on the propyl chain allows for its integration into polymer chains through various polymerization techniques.

Application as a Polymer Additive and Modulator

Beyond its role as a co-monomer, this compound can be employed as an additive to modify the characteristics of existing polymers. When blended with a host polymer, it can act as a plasticizer, an antioxidant, or a UV stabilizer. The phenolic hydroxyl group in the 4-hydroxybenzoate structure is known to quench free radicals, thereby protecting the polymer from degradation due to oxidative stress.

Furthermore, the hydroxyl group on the propyl chain can form hydrogen bonds with the polymer matrix, which can influence the material's physical properties. This interaction can lead to improved compatibility between different polymer blends or enhance the adhesion of a polymer to a substrate. In the context of materials like poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA), the introduction of additional hydroxyl-containing molecules can alter the hydrophilicity and swelling behavior of the polymer. researchgate.netfigshare.com

The use of related compounds, such as propyl 4-hydroxybenzoate, as polymer additives in plastics and elastomers is well-established, suggesting a similar utility for this compound. specialchem.comspecialchem.com

Utilization of this compound in Coatings and Resins

The chemical structure of this compound lends itself to applications in the formulation of high-performance coatings and resins. The hydroxyl group is a key functional group in many curing and cross-linking reactions that are fundamental to the coatings industry.

In epoxy resin systems, the hydroxyl group can react with the epoxy ring, contributing to the cross-linked network that forms the durable and chemically resistant coating. specialchem.com The presence of the aromatic 4-hydroxybenzoate moiety can enhance the coating's hardness, gloss, and resistance to chemical and environmental degradation. The use of hydroxy-functional acrylic monomers in the synthesis of resins for coating applications is a common practice, and this compound fits this class of molecules. google.com

Similarly, in polyurethane coatings, the hydroxyl group of this compound can react with isocyanate groups to form urethane (B1682113) linkages. This incorporation can be used to tailor the properties of the final coating, such as its flexibility, abrasion resistance, and weathering performance.

The table below summarizes the potential contributions of this compound's structural features to coatings and resins.

| Structural Feature | Potential Contribution to Coatings and Resins |

| Hydroxyl Group | Reacts with epoxy, isocyanate, and other functional groups to facilitate curing and cross-linking. |

| 4-Hydroxybenzoate Moiety | Enhances hardness, chemical resistance, and thermal stability of the cured coating. |

| Aromatic Ring | Improves UV resistance and overall durability. |

Development of Advanced Functional Materials Incorporating this compound

The unique combination of functional groups in this compound makes it a promising building block for the creation of advanced functional materials. These are materials designed to possess specific properties or to respond to external stimuli in a controlled manner.

By strategically incorporating this compound into polymer architectures, it is possible to develop materials with tailored functionalities. For example, the phenolic hydroxyl group has been associated with antioxidant and antimicrobial properties. Research on polymers derived from hydroxybenzoates has shown potential for creating materials that can inhibit the growth of bacteria, which is of significant interest for biomedical applications and food packaging. nih.govnih.gov

The development of functional polymers often involves the precise placement of functional groups along the polymer chain. The structure of this compound allows for its use as a monomer that can introduce both a reactive hydroxyl group and a potentially bioactive aromatic moiety. This can lead to the creation of smart materials that can, for instance, release an active substance in response to a specific environmental trigger.

Role as a Chemical Reagent or Standard in Analytical Processes

In the field of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reagent or a standard. This compound, with its stable chemical nature, is suitable for such applications.

Esters of 4-hydroxybenzoic acid, commonly known as parabens, are widely used as preservatives in pharmaceuticals, cosmetics, and food products. nih.gov Consequently, there is a need for accurate and reliable analytical methods to quantify these compounds and their potential impurities or degradation products.

This compound can serve as an analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). pharmaffiliates.com In these methods, a known concentration of the standard is used to create a calibration curve, which then allows for the determination of the concentration of the same or a similar analyte in an unknown sample.

For instance, in the quality control of products containing parabens, this compound could be used as an internal standard to improve the precision of the analysis. nih.govfda.gov.ph An internal standard is a compound added to both the standard and the sample in a known amount to correct for variations in injection volume and detector response. The use of various 4-hydroxybenzoate esters as analytical standards is well-documented. sigmaaldrich.comnih.gov

The table below outlines the key analytical applications of this compound.

| Analytical Application | Description |

| Reference Standard | Used to identify and quantify this compound or related compounds in various matrices. |

| Internal Standard | Added to samples and standards to improve the accuracy and precision of chromatographic analysis. |

| Method Development | Employed in the development and validation of new analytical methods for the determination of parabens and related substances. nih.govresearchgate.net |

Environmental Fate and Degradation Studies of 2 Hydroxypropyl 4 Hydroxybenzoate

Abiotic Degradation Pathways of 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation is a significant pathway for the removal of parabens from aquatic environments. nih.gov The process is initiated by the absorption of sunlight, which leads to the breakdown of the molecule. The primary mechanisms involved in the photodegradation of parabens like 2-Hydroxypropyl 4-hydroxybenzoate include reactions with photochemically produced hydroxyl radicals (•OH). researchgate.net

Research on related parabens indicates that these reactions can lead to several transformations:

Hydroxylation: The addition of hydroxyl radicals to the aromatic ring. nih.gov

Dealkylation: The cleavage of the ester side-chain. researchgate.net

Decarboxylation: The removal of the carboxyl group. researchgate.net

The rate of photodegradation can be influenced by various environmental factors, including water matrix composition and the intensity of solar radiation. The primary degradation product resulting from these photolytic processes is often 4-hydroxybenzoic acid (pHBA). nih.gov Further degradation can lead to the formation of compounds such as hydroquinone and phenol. nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For parabens, this process involves the cleavage of the ester bond, yielding 4-hydroxybenzoic acid and the corresponding alcohol. In the case of this compound, this would be 1,2-propanediol.

The rate of hydrolysis for parabens is highly dependent on the pH of the surrounding medium. Under acidic conditions, parabens are generally stable. However, under neutral to alkaline conditions (pH above 7), the rate of hydrolysis increases. nih.gov Abiotic hydrolysis is generally considered a slow degradation pathway for parabens in most natural environmental conditions compared to biotic degradation and photodegradation. nih.gov For instance, the hydrolysis half-life for methylparaben at pH 8 is calculated to be 1260 days, and this rate decreases with longer alkyl chains.

Table 1: Factors Influencing Abiotic Degradation of Parabens

| Factor | Influence on Photodegradation | Influence on Hydrolysis |

| pH | Can affect the speciation of the compound and the presence of reactive species. Degradation of propyl paraben is generally faster at lower pH values (e.g., pH 3). ipb.pt | Significantly increases with pH values above 7. nih.gov |

| Sunlight Intensity | Higher intensity leads to faster degradation rates. | No direct influence. |

| Water Matrix | The presence of dissolved organic matter (like humic acids) and inorganic ions (like bicarbonate and chloride) can either inhibit or enhance photodegradation rates. science.gov | Generally less affected by matrix components compared to photodegradation. |

Biotic Degradation of this compound in Environmental Systems

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of this compound from soil and aquatic systems.

Microorganisms, particularly bacteria, are capable of utilizing parabens as a source of carbon and energy. researchgate.net The primary and initial step in the aerobic biodegradation of parabens is the enzymatic hydrolysis of the ester bond. researchgate.netnih.gov This reaction is carried out by esterase enzymes produced by various bacteria.

This initial transformation breaks down this compound into two less complex molecules:

4-hydroxybenzoic acid (pHBA)

1,2-propanediol

Following hydrolysis, 4-hydroxybenzoic acid is typically further metabolized. A common subsequent step under aerobic conditions is a decarboxylation reaction that produces phenol. researchgate.netnih.gov Both pHBA and phenol can then be integrated into central metabolic pathways, such as the β-ketoadipate pathway, and eventually mineralized to carbon dioxide and water. researchgate.net

Several bacterial strains have been identified as being capable of degrading parabens. For instance, strains of Pseudomonas and Enterobacter cloacae have been shown to effectively hydrolyze parabens like propylparaben (B1679720). nih.gov While parabens are considered biodegradable, their continuous introduction into the environment can lead to their classification as pseudo-persistent compounds. researchgate.net

The degradation of this compound, through both abiotic and biotic pathways, results in the formation of several transformation products (TPs). The identification of these TPs is essential for a complete understanding of the environmental fate of the parent compound.

The most commonly identified primary transformation product is 4-hydroxybenzoic acid (pHBA) . nih.govnih.gov This compound is formed through both hydrolysis and photodegradation. In environments where water is treated with chlorine, such as wastewater treatment plants or swimming pools, halogenated by-products can be formed. researchgate.net These chlorinated parabens are often more stable and persistent than the parent compounds. researchgate.net

Table 2: Key Environmental Transformation Products of Parabens

| Transformation Product | Formation Pathway(s) | Environmental Significance |

| 4-hydroxybenzoic acid (pHBA) | Hydrolysis (Abiotic and Biotic), Photodegradation | Primary degradation product, generally considered readily biodegradable. nih.govresearchgate.net |

| Phenol | Biotic decarboxylation of pHBA | An intermediate in the microbial degradation pathway. researchgate.netnih.gov |

| Hydroquinone | Photodegradation | A further degradation product from photolytic processes. nih.gov |

| Chlorinated Parabens | Reaction with free chlorine during water treatment | Can be more persistent and exhibit different toxicological properties than the parent compound. researchgate.net |

| Brominated Parabens | Reaction with bromine residues in certain water bodies | Similar to chlorinated parabens, these can form in specific environments. nih.gov |

Environmental Monitoring Techniques for this compound (non-human exposure)

Effective monitoring of this compound and its transformation products in environmental matrices such as water, soil, and sediment is crucial for assessing their occurrence and fate. A variety of analytical techniques are employed for this purpose, typically involving sample extraction and cleanup followed by instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for extracting and pre-concentrating parabens from aqueous samples. sci-hub.se It allows for the isolation of the target analytes from complex environmental matrices and reduces interference during analysis.

Analytical Instrumentation: The most common analytical methods for the determination of parabens in environmental samples are based on chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a robust and frequently used method for quantifying parabens. sci-hub.segerpac.eu For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometry (MS) detector (LC-MS).

Gas Chromatography (GC): Gas chromatography, typically coupled with a mass spectrometry (MS) detector (GC-MS), is another powerful technique for paraben analysis. sci-hub.se Due to the polar nature of parabens, a derivatization step, such as acetylation, is often required to improve their volatility and chromatographic behavior. sci-hub.se

These analytical methods allow for the detection of parabens at trace levels (ng/L to µg/L) in various environmental samples. researchgate.net

Table 3: Common Analytical Techniques for Paraben Monitoring

| Technique | Detector | Common Application | Advantages |

| HPLC | UV/Diode Array Detector (DAD) | Quantification in water and cosmetic samples. gerpac.euresearchgate.net | Robust, widely available, relatively low cost. |

| LC-MS/MS | Mass Spectrometry | Trace level detection in complex environmental matrices (wastewater, river water). | High sensitivity and selectivity, allows for confirmation of analyte identity. |

| GC-MS | Mass Spectrometry | Analysis in various environmental samples, often requires derivatization. sci-hub.se | Excellent separation efficiency and high sensitivity. |

Concluding Remarks on 2 Hydroxypropyl 4 Hydroxybenzoate Academic Research

Synthesis of Key Findings and Future Research Directions

Currently, dedicated academic research focusing exclusively on 2-Hydroxypropyl 4-hydroxybenzoate (B8730719) is limited. The majority of available information is derived from chemical databases and studies on structurally related compounds. The PubChem database identifies the compound with the molecular formula C10H12O4. nih.govuni.lu

Based on the synthesis of analogous compounds, such as other esters of 4-hydroxybenzoic acid, a probable synthetic route for 2-Hydroxypropyl 4-hydroxybenzoate would involve the esterification of 4-hydroxybenzoic acid with 1,2-propanediol. Research on the synthesis of 4-hydroxybenzoic acid derivatives has explored various methods, including biocatalysis in Escherichia coli and eco-friendly microwave-assisted synthesis, which could potentially be adapted for the production of this compound. nih.govchemmethod.comchemmethod.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O4 | nih.govuni.lu |

| PubChem CID | 578453 | nih.gov |

| InChI | InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 | uni.lu |

Given the nascent stage of research on this specific molecule, future research directions are abundant. A primary focus should be on the definitive synthesis and characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Subsequent research could investigate its potential biological activities. The parent molecule, 4-hydroxybenzoic acid, and its other esters (parabens) are known for their antimicrobial properties. nih.gov Therefore, an initial line of inquiry could be to assess the antimicrobial spectrum and efficacy of this compound. Furthermore, exploring its potential as an antioxidant, anti-inflammatory, or in other biomedical applications would be a logical progression.

Another promising avenue for future research is its potential application in polymer chemistry. The presence of two hydroxyl groups and an aromatic ring could make it a candidate as a monomer or an additive in the synthesis of novel polymers with specific functionalities.

Interdisciplinary Perspectives on this compound Research

The study of this compound is inherently interdisciplinary, with potential contributions from and to various scientific fields.

From a biochemical and pharmacological perspective, understanding the interaction of this compound with biological systems is paramount. This includes studies on its metabolic fate, potential receptor interactions, and enzymatic modifications. Its structural similarity to parabens, which have been the subject of extensive toxicological and endocrine disruption research, necessitates a thorough evaluation of its biological impact.

In the field of materials science , as mentioned, the bifunctional nature of the 2-hydroxypropyl group and the phenolic hydroxyl group could be leveraged. Researchers could explore its use in creating new polyesters, polyethers, or epoxy resins. Its incorporation could potentially enhance properties such as thermal stability, UV resistance, or biodegradability.

From an environmental science standpoint, the biodegradability and potential environmental fate of this compound would be a critical area of investigation. As with other synthetic compounds, understanding its persistence, bioaccumulation potential, and ecotoxicity is essential for sustainable application.

Finally, the development of green and efficient synthetic chemistry methodologies for its production, possibly drawing from biocatalysis or flow chemistry, would be a significant contribution. This aligns with the broader goals of sustainable chemistry to minimize waste and energy consumption in chemical manufacturing.

Q & A

Q. What are the standard protocols for synthesizing 2-hydroxypropyl 4-hydroxybenzoate, and what safety precautions are critical during synthesis?

Answer: Synthesis typically involves esterification of 4-hydroxybenzoic acid with 2-hydroxypropyl groups under acidic or enzymatic catalysis. Key safety protocols include:

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Answer:

- Chromatography: Use HPLC or GC-MS with UV detection to assess purity, referencing retention times against analytical standards (e.g., pentyl 4-hydroxybenzoate) .

- Spectroscopy: FT-IR and NMR can confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, aromatic protons at δ 6.5–8.0 ppm) .

- X-ray Crystallography: For single-crystal analysis of hydrogen-bonding networks, as demonstrated for methylparaben derivatives .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

Answer:

- Solubility: Sparingly soluble in water but more soluble in polar organic solvents (e.g., ethanol, DMSO), similar to other 4-hydroxybenzoate esters .

- Stability: Chemically stable at room temperature but susceptible to hydrolysis under extreme pH or elevated temperatures. Store in airtight containers at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxypropyl chain length) impact the biological activity of 4-hydroxybenzoate derivatives?

Answer:

- Enzyme Interactions: Substituents on the aromatic ring influence substrate specificity of enzymes like 4-hydroxybenzoate 1-hydroxylase. For example, bulky groups (e.g., hydroxypropyl) may reduce catalytic efficiency due to steric hindrance .

- Antimicrobial Efficacy: Longer alkyl chains (e.g., propyl vs. methyl) enhance lipid solubility, improving membrane penetration and preservative activity .

Q. What computational methods are suitable for predicting the reactivity and toxicity of this compound?

Answer:

- Quantum Mechanical Calculations: Density Functional Theory (DFT) with basis sets (e.g., 6-311G(d,p)) can predict frontier orbital energies (HOMO-LUMO gaps), correlating with redox behavior and pharmaceutical activity .

- Read-Across Models: Group structurally similar compounds (e.g., methylparaben, propylparaben) to infer toxicity profiles when experimental data are lacking .

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting points) reported for 4-hydroxybenzoate derivatives?

Answer:

Q. What methodologies are recommended for studying microbial degradation pathways of this compound in environmental samples?

Answer:

- Metabolic Modeling: Use genome-scale metabolic models (GSMMs) to predict microbial pathways (e.g., conversion to catechol via rhizobiome interactions) .

- Isotope Tracing: Employ stable isotopes (e.g., ¹³C-labeled 4-hydroxybenzoate) to track degradation intermediates via LC-MS .

Methodological Challenges

Q. How can researchers quantify trace levels of this compound in complex matrices (e.g., biological fluids)?

Answer:

Q. What strategies mitigate risks of uncoupled NADH oxidation during enzymatic assays with 4-hydroxybenzoate derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro